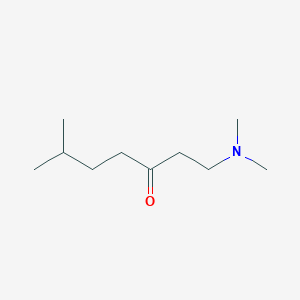

1-(Dimethylamino)-6-methylheptan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Dimethylamino)-6-methylheptan-3-one, commonly known as DMAH, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 143°C and a melting point of -50°C. DMAH is used as a solvent in many organic synthesis reactions and has been studied extensively for its potential applications in the medical and pharmaceutical industry.

科学的研究の応用

Site-Selective Functionalization of Pyridines

- Summary of Application: Site-selective functionalization of pyridines is a crucial tool for the synthesis of diverse pharmaceuticals and materials. Diiminium pyridine adducts were introduced as highly convenient and potent Lewis acids .

- Methods of Application: Tributylphosphine selectively adds to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .

- Results or Outcomes: This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .

Peptide Dimethylation

- Summary of Application: Direct reductive methylation of peptides is a common method for quantitative proteomics .

- Methods of Application: This work investigated collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid .

- Results or Outcomes: Tandem mass spectra of the derivatized tryptic peptides revealed different preferential breakdown pathways .

Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .

- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .

- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .

Antibacterial Amphiphilic Copolymers

- Summary of Application: Amphiphilic copolymers of P(DMAEMA-co-MMA) were synthesized and used as antibacterial agents due to their effective inhibition of bacterial growth .

- Methods of Application: The copolymers were synthesized using free radical polymerization by varying the concentrations of hydrophilic monomer 2-dimethylamino ethylmethacrylate (DMAEMA) and hydrophobic monomer methyl methacrylate (MMA) .

- Results or Outcomes: The synthesized copolymers exhibited significant control over bacterial biofilm adhesion, acting in a similar fashion like cationic biocide . These compositions may be useful in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .

Synthesis of Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate

- Summary of Application: The synthesis of methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, a close structural analogue of 1-(Dimethylamino)-6-methylheptan-3-one, was proposed as a green solvent .

- Methods of Application: The synthesis involved the reaction of MeOProp with DMAA in the presence of a catalytic amount of KOtBu in solvent-free conditions .

- Results or Outcomes: The synthesis resulted in a compound that could be an attractive green solvent if it proves to have similar non-toxic and non-harmful characteristics to 1-(Dimethylamino)-6-methylheptan-3-one .

Dyeing Polyester Materials

- Summary of Application: Two new disperse dyes, 5a and 5b, were employed to dye polyester materials at 2% shade .

- Methods of Application: The dyeing was performed either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .

- Results or Outcomes: The results of this study could contribute to the development of new dyeing methods for polyester materials .

特性

IUPAC Name |

1-(dimethylamino)-6-methylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBJXYOGYUXIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549044 |

Source

|

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-6-methylheptan-3-one | |

CAS RN |

107245-26-1 |

Source

|

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)